2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Beschreibung

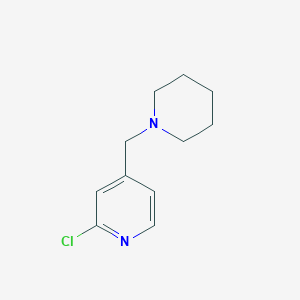

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXHPOYGAGSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431843 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146270-01-1 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Piperidin 1 Ylmethyl Pyridine

Established Synthetic Routes to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

The synthesis of this compound has been the subject of considerable research, aiming to develop efficient, cost-effective, and high-yield industrial processes.

Multi-Step Synthesis Approaches

Traditional synthesis of this compound often involves a multi-step sequence starting from readily available precursors. A common pathway begins with 2-amino-4-methylpyridine, which undergoes a series of transformations to build the final molecule. google.com

A representative multi-step synthesis can be outlined as follows:

Diazotization and Hydroxylation: 2-amino-4-methylpyridine is treated with a nitrite salt in an acidic medium to form an unstable diazonium salt, which is subsequently hydrolyzed to yield 2-hydroxy-4-methylpyridine.

Chlorination of the Pyridine (B92270) Ring: The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2-chloro-4-methylpyridine. google.com

Side-Chain Chlorination: The methyl group at the 4-position is chlorinated, typically using sulfuryl chloride (SO₂Cl₂) under free-radical initiation, to give 2-chloro-4-(chloromethyl)pyridine. google.com

Condensation with Piperidine (B6355638): The final step involves the nucleophilic substitution of the chloromethyl group by piperidine to afford the target compound, this compound. google.com

Simplified and High-Yield Preparations

A notable simplified three-step reaction is described as:

Conversion of Amine to Hydroxy Group: In a one-pot reaction, 2-amino-4-methylpyridine is converted to a white solid product by reacting it with a nitrite aqueous solution in the presence of an acid. wikipedia.org

Chlorination: The resulting solid is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine. wikipedia.org This is followed by chlorination of the methyl group using sulfuryl chloride (SO₂Cl₂) to obtain 2-chloro-4-(chloromethyl)pyridine. wikipedia.org

Condensation: The final condensation step with piperidine yields this compound.

Precursor Reactants and Reaction Conditions in this compound Synthesis

The selection of precursors and the optimization of reaction conditions are crucial for the successful synthesis of this compound.

The primary precursor for many synthetic routes is 2-amino-4-methylpyridine . google.com The key transformations involve the use of specific reagents under controlled conditions, as detailed in the table below.

| Reaction Step | Reactants | Reagents | Typical Conditions | Intermediate/Product |

| Diazotization | 2-amino-4-methylpyridine | Sodium nitrite (NaNO₂), Concentrated Sulfuric Acid (H₂SO₄) | 0-5 °C | 2-hydroxy-4-methylpyridine |

| Ring Chlorination | 2-hydroxy-4-methylpyridine | Phosphorus oxychloride (POCl₃) | Heating (e.g., 80-110 °C) | 2-chloro-4-methylpyridine |

| Side-Chain Chlorination | 2-chloro-4-methylpyridine | Sulfuryl chloride (SO₂Cl₂), Free-radical initiator (e.g., AIBN) | Heating | 2-chloro-4-(chloromethyl)pyridine |

| Condensation | 2-chloro-4-(chloromethyl)pyridine, Piperidine | Acid binding agent (e.g., K₂CO₃), Solvent (e.g., DMF) | Heating (e.g., 80 °C) | This compound |

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Reactions at the Pyridine Moiety

The chlorine atom at the C2 position of the pyridine ring is a key functional group for derivatization, making it susceptible to various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The 2-chloro position can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This allows for the formation of a new carbon-carbon bond by reacting with various aryl or heteroaryl boronic acids, leading to the synthesis of 2-aryl-4-(piperidin-1-ylmethyl)pyridine derivatives. nih.govasianpubs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgatlanchimpharma.comlibretexts.org The chloro group can be substituted by a variety of primary or secondary amines, amides, or carbamates to produce 2-amino-4-(piperidin-1-ylmethyl)pyridine analogs. organic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Highly regioselective amination at the C-2 position of similar 2,4-dichloropyridine systems has been demonstrated, suggesting this would be a viable strategy. researchgate.net

Transformations Involving the Piperidine Ring

The piperidine ring, while generally stable, can also be a site for chemical transformations.

Oxidation: The piperidine ring can undergo oxidation reactions. For instance, oxidation with reagents like bromine can lead to the formation of the corresponding piperidin-2-one derivative. This introduces a carbonyl group into the heterocyclic ring, providing a handle for further functionalization.

Ring Opening: Under specific conditions, the piperidine ring can be opened. For example, reactions involving difluorocarbene transfer have been shown to induce ring-opening of N-substituted piperidines, leading to acyclic amino compounds. This strategy could potentially be applied to create linear molecules from the cyclic piperidine moiety of the title compound. nih.gov

Modifications of the Methylene (B1212753) Linker

The methylene (-CH₂) group linking the pyridine and piperidine rings represents a site for potential chemical modification. This position is analogous to a benzylic position, activated by the adjacent pyridine ring, which can facilitate specific chemical transformations. While detailed research on the modification of this specific linker in this compound is not extensively documented, established principles of organic chemistry allow for the prediction of several potential reactions.

One of the primary transformations conceivable for such an activated methylene group is oxidation. The use of appropriate oxidizing agents could convert the methylene linker into a carbonyl group, yielding a ketone. This transformation would provide a new synthetic handle for further derivatization, such as the introduction of new substituents via reactions at the carbonyl carbon. The feasibility of such a reaction is supported by studies on the oxidation of active methylene compounds using various reagents, including chromium-based oxidants like pyridinium dichromate (PDC).

Table 1: Hypothetical Oxidation of the Methylene Linker

| Reactant | Reagent | Potential Product |

|---|

Furthermore, the C-H bonds of the methylene linker could be targets for functionalization. Modern synthetic methods, including transition-metal-catalyzed C-H activation, have been developed for the functionalization of C(sp³)–H bonds adjacent to heteroaromatic systems. These strategies could potentially be applied to introduce various substituents, such as alkyl, aryl, or other functional groups, directly onto the methylene bridge, thereby creating a library of structurally diverse compounds from a common intermediate.

Role as a Key Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and potentially in the agrochemical sectors. The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for nucleophilic substitution reactions, enabling the construction of larger molecular frameworks.

Applications in Pharmaceutical Precursor Synthesis

The most prominent and well-documented application of this compound is as a key intermediate in the industrial synthesis of Lafutidine (B194869). google.comgoogle.com Lafutidine is a second-generation histamine (B1213489) H₂ receptor antagonist with gastroprotective activity, widely used as an anti-ulcer medication. google.com

Table 2: Role in the Synthesis of Lafutidine Precursor

| Starting Material | Key Intermediate | Final Product (Derivative) |

|---|

Utility in Agrochemical and Other Organic Compound Development

Pyridine-based compounds are integral to the modern agrochemical industry, forming the structural core of many highly effective fungicides, herbicides, and insecticides. nih.govresearchgate.net The pyridine ring is a versatile scaffold that, when appropriately substituted, can exhibit potent biological activity. nih.gov Chlorinated pyridine derivatives, in particular, are common intermediates in the synthesis of these agricultural products. For instance, 2-chloro-5-methylpyridine is a known intermediate used in the synthesis of certain herbicides. epo.org

Table 3: Examples of Commercially Significant Pyridine-Based Agrochemicals

| Compound Name | Class | Use |

|---|---|---|

| Boscalid | Carboxamide | Fungicide |

| Fluazifop-butyl | Phenoxy-propionate | Herbicide |

Medicinal Chemistry and Pharmacological Investigations of 2 Chloro 4 Piperidin 1 Ylmethyl Pyridine and Its Analogs

Development as a Precursor for Therapeutic Agents

The heterocyclic compound 2-chloro-4-(piperidin-1-ylmethyl)pyridine serves as a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of complex therapeutic agents. Its specific arrangement of a chlorinated pyridine (B92270) ring attached to a piperidinylmethyl group provides a versatile scaffold for creating molecules with significant pharmacological activity. The reactivity of the chlorine atom allows for substitution reactions, enabling the attachment of larger, functional moieties, while the piperidine-pyridine core is a common feature in many biologically active compounds.

Role in Lafutidine (B194869) Synthesis and Related Gastroprotective Agents

The most prominent application of this compound is as a key intermediate in the synthesis of Lafutidine. google.comcjph.com.cn Lafutidine is a second-generation histamine (B1213489) H₂ receptor antagonist used in the treatment of gastric and duodenal ulcers, as well as gastric mucosal lesions. wikipedia.orgpatsnap.com Unlike first-generation H₂ antagonists, Lafutidine not only suppresses gastric acid but also exhibits potent gastroprotective effects. patsnap.com

| Starting Material | Key Reaction Steps | Intermediate Formed | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | 1. Diazotization followed by chlorination (e.g., with POCl₃). 2. Free-radical chlorination of the methyl group (e.g., with SO₂Cl₂). 3. Condensation with piperidine (B6355638). | This compound | google.comcjph.com.cn |

Exploration in the Synthesis of Other Potential Drug Molecules

While its role in Lafutidine is well-established, the this compound scaffold holds potential for the synthesis of other novel therapeutic agents. The chloro-pyridine moiety is a versatile precursor in cross-coupling reactions, such as the Suzuki coupling, which are widely used in drug discovery to create complex diaryl structures. acs.org For instance, various substituted pyridine derivatives have been synthesized as anticancer agents that inhibit tubulin polymerization or act as kinase inhibitors. acs.orgmdpi.com

The chemical properties of this compound—specifically, the reactive chlorine atom at the 2-position of the pyridine ring—allow for nucleophilic substitution, enabling the linkage of this piperidine-pyridine core to other pharmacologically active fragments. nih.gov Research into pyridine-containing scaffolds has led to the development of molecules with antibacterial, antifungal, and anti-HIV properties. nih.govresearchgate.net Given the prevalence of the piperidine-pyridine motif in medicinal chemistry, this compound represents a valuable starting material for generating libraries of compounds for screening against various biological targets.

Biological Activities of this compound Derivatives

The pharmacological profile of derivatives of this compound is best exemplified by its most famous derivative, Lafutidine. The unique combination of the piperidine and pyridine rings contributes to the molecule's ability to interact with biological targets and elicit a range of effects beyond simple receptor antagonism.

Antiulcer and Gastroprotective Properties

Lafutidine, a derivative synthesized from this compound, demonstrates potent antiulcer and gastroprotective activities. ncats.io Its primary mechanism involves blocking the histamine H₂ receptors on gastric parietal cells, which significantly reduces the secretion of gastric acid. patsnap.compatsnap.com This action helps alleviate symptoms associated with acid-related disorders and promotes the healing of ulcers. patsnap.com

What distinguishes Lafutidine from other H₂ receptor antagonists is its significant gastroprotective activity. patsnap.compatsnap.com This protective effect is independent of its acid-suppressing action and is attributed to several mechanisms:

Increased Mucus Production: Lafutidine enhances the generation of mucin in the gastric mucosa. wikipedia.orgpatsnap.com

Improved Blood Flow: It increases gastric mucosal blood flow, which aids in the repair and regeneration of the stomach lining. wikipedia.orgpatsnap.com

Inhibition of Inflammation: The drug can inhibit neutrophil activation, preventing inflammation-mediated mucosal injury. wikipedia.org

H. pylori Adhesion: It has been shown to block the attachment of Helicobacter pylori to gastric cells. wikipedia.org

| Pharmacological Action | Mechanism | Therapeutic Benefit |

|---|---|---|

| Anti-secretory | Blocks histamine H₂ receptors on parietal cells. | Reduces gastric acid production. patsnap.compatsnap.com |

| Gastroprotective | Increases mucus, bicarbonate, and blood flow; inhibits neutrophil activation. | Strengthens mucosal defense and promotes healing. wikipedia.orgpatsnap.com |

Modulatory Effects on Biological Pathways

The gastroprotective effects of Lafutidine are linked to its ability to modulate specific biological pathways. Research in healthy human subjects has shown that Lafutidine administration leads to a significant increase in the plasma concentrations of Calcitonin Gene-Related Peptide (CGRP) and somatostatin (B550006). nih.govnih.gov

Calcitonin Gene-Related Peptide (CGRP): CGRP is a neuropeptide that plays a role in vasodilation. frontiersin.org Its release, stimulated by Lafutidine, is thought to contribute to the increase in gastric mucosal blood flow, a key component of its gastroprotective action. wikipedia.orgnih.gov

Somatostatin: Somatostatin is a hormone that inhibits the secretion of several other hormones, including gastrin, thereby indirectly reducing gastric acid secretion. wikipedia.org The elevation of somatostatin levels by Lafutidine provides an additional pathway for acid suppression. nih.govnih.gov

One study found that the total release of CGRP and somatostatin correlated well with the area under the drug concentration-time curve (AUC) for Lafutidine, suggesting a direct pharmacological link. nih.gov

| Peptide | Effect of Lafutidine | Resulting Physiological Action | Reference |

|---|---|---|---|

| Calcitonin Gene-Related Peptide (CGRP) | Significantly increases plasma levels. | Contributes to increased gastric mucosal blood flow and gastroprotection. | nih.govnih.gov |

| Somatostatin | Significantly increases plasma levels. | Contributes to the inhibition of gastric acid secretion. | nih.govnih.gov |

| Secretin | Reduces physiological release. | Alters regulation of gastrointestinal functions. | nih.gov |

Broader Pharmacological Spectrum of Piperidine-Pyridine Scaffolds

The piperidine-pyridine scaffold, the core structure of this compound, is considered a "privileged structure" in medicinal chemistry. nih.govscispace.com This means it is a versatile framework capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. The incorporation of a pyridine ring into a drug molecule can enhance its biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov

Derivatives containing these scaffolds have been developed and investigated for a multitude of therapeutic applications far beyond gastrointestinal disorders. nih.govthieme-connect.com This broad spectrum of activity underscores the potential of using this compound as a starting point for the discovery of new drugs.

| Therapeutic Area | Example Drug/Candidate Class | Mechanism/Target | Reference |

|---|---|---|---|

| Oncology | Combretastatin-A4 analogues, Kinase inhibitors | Antitubulin activity, Inhibition of cell signaling pathways (e.g., ALK/ROS1) | acs.orgmdpi.com |

| Neurodegenerative Disease | Donepezil, Tacrine | Acetylcholinesterase (AChE) inhibition for Alzheimer's disease | nih.gov |

| Infectious Disease | Isoniazid, Delavirdine | Antitubercular, Antiviral (HIV) | nih.gov |

| Cardiovascular Disease | Milrinone, Amrinone | Vasodilators | nih.govresearchgate.net |

| Inflammatory Disease | Piroxicam | Anti-inflammatory | nih.gov |

| Diabetes | GPR119 Agonists | Stimulation of insulin (B600854) secretion | researchgate.net |

Molecular Targets and Receptor Interactions

The pharmacological effects of derivatives of this compound are a result of their interaction with specific molecular targets. Research has primarily focused on their activity at histamine H2 receptors, with additional investigations revealing interactions with other enzymes and receptor pathways, as well as the modulation of various biological and cellular processes.

Derivatives of this compound have been developed as potent antagonists of the histamine H2 receptor. drugbank.com The most notable of these is Lafutidine, which has demonstrated a strong and lasting inhibitory effect on gastric acid secretion by selectively blocking these receptors on parietal cells in the stomach. patsnap.com This action prevents histamine from binding to the H2 receptors, thereby reducing the production of gastric acid. patsnap.com

| Compound | Relative Potency | Duration of Action | Key Features |

|---|---|---|---|

| Lafutidine | High | Long-lasting | Potent and sustained inhibition of gastric acid secretion. nih.govnih.gov |

| Famotidine | High | Standard | A well-established potent H2 receptor antagonist. abdominalkey.com |

| Cimetidine | Lower | Shorter | First-generation H2 receptor antagonist. abdominalkey.com |

Beyond its primary action on histamine H2 receptors, evidence suggests that derivatives of this compound, such as Lafutidine, interact with other enzymatic and receptor pathways.

Research has indicated an indirect interaction with the nitric oxide synthase (NOS) pathway. The gastroprotective effects of Lafutidine, which are independent of its H2 receptor antagonism, are mediated by the release of nitric oxide (NO). nih.gov The stimulation of mucin biosynthesis induced by Lafutidine is completely blocked by NG-nitro-L-arginine, an inhibitor of NOS. nih.gov This suggests that Lafutidine or its metabolites may modulate the activity of nitric oxide synthase, leading to increased NO production. nih.gov

Furthermore, studies have shown that Lafutidine can inhibit gastric acid secretion induced by the cholinergic agonist, carbachol. nih.gov This finding implies a potential interaction with the muscarinic acetylcholine (B1216132) receptors or downstream signaling pathways. While direct binding studies on muscarinic receptors have not been extensively reported for this class of compounds, the observed functional antagonism of cholinergic stimulation suggests a modulatory role. nih.gov

It is also worth noting that, like many xenobiotics, Lafutidine is metabolized by the cytochrome P450 (CYP450) enzyme system. researchgate.net While this is a metabolic interaction rather than a therapeutic target, the potential for drug-drug interactions via CYP enzymes is a relevant aspect of its pharmacological profile. drugbank.com

A significant aspect of Lafutidine's pharmacology is its ability to enhance the mucosal defense mechanisms of the gastrointestinal tract. patsnap.com This is achieved through the activation of capsaicin-sensitive afferent neurons . medchemexpress.com This neuronal activation leads to a cascade of protective cellular events, including:

Increased Gastric Mucus and Bicarbonate Secretion: Lafutidine stimulates the production and secretion of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid. patsnap.com

Enhanced Gastric Mucosal Blood Flow: The compound has been shown to increase blood flow to the gastric mucosa, which is crucial for maintaining mucosal integrity and promoting the healing of damaged tissue. patsnap.com

Release of Calcitonin Gene-Related Peptide (CGRP): Activation of capsaicin-sensitive afferent neurons by Lafutidine leads to the release of CGRP, a neuropeptide with potent vasodilatory and protective effects on the gastric mucosa. nih.gov

These effects are notably independent of its H2 receptor blocking activity and are a distinguishing feature of Lafutidine compared to other H2 receptor antagonists. medchemexpress.com

| Cellular Process | Effect | Mediating Factors |

|---|---|---|

| Gastric Mucus Secretion | Increased | Capsaicin-sensitive afferent neurons, Nitric Oxide patsnap.comnih.gov |

| Bicarbonate Production | Increased | Capsaicin-sensitive afferent neurons patsnap.com |

| Gastric Mucosal Blood Flow | Enhanced | Capsaicin-sensitive afferent neurons, Nitric Oxide, CGRP patsnap.comnih.gov |

| CGRP Release | Stimulated | Capsaicin-sensitive afferent neurons nih.gov |

Mechanistic Studies of 2 Chloro 4 Piperidin 1 Ylmethyl Pyridine in Biological Systems

Elucidation of Mechanism of Action

Lafutidine (B194869), which incorporates the 2-Chloro-4-(piperidin-1-ylmethyl)pyridine structure, exhibits a multimodal mechanism of action that extends beyond simple histamine (B1213489) H₂ receptor antagonism to include gastroprotective effects. wikipedia.org

As a histamine H₂ receptor antagonist, the primary mechanism of action is the blockade of histamine H₂ receptors on gastric parietal cells. patsnap.compatsnap.comontosight.ai This action inhibits the binding of histamine, a key stimulant of gastric acid production, thereby reducing the secretion of gastric acid. patsnap.compatsnap.com This leads to an elevation of the intragastric pH. nih.gov

The compound has been shown to activate calcitonin gene-related peptide (CGRP), which plays a role in stimulating nitric oxide (NO) production and regulating gastric mucosal blood flow. wikipedia.orgnih.gov Studies in rats have demonstrated that lafutidine facilitates CGRP nerve-mediated vasodilation, an effect that is augmented in a concentration-dependent manner. jst.go.jpnih.gov This action is thought to be mediated through the modulation of presynaptic vanilloid-1 receptors in CGRPergic nerves. jst.go.jpnih.gov The antisecretory action of lafutidine on gastric acid has been partly attributed to this nitric oxide-mediated pathway, which is independent of its H₂ receptor blockade. nih.govresearchgate.net

| Lafutidine Concentration (μM) | Effect on PNS-Induced Vasodilation | Effect on Exogenous CGRP-Induced Vasodilation |

|---|---|---|

| 0.1 - 10 | Concentration-dependent augmentation | No effect |

Furthermore, the compound promotes the generation of mucin in the stomach lining. wikipedia.org Research in rat models has indicated that lafutidine enhances the biosynthesis of mucin specifically in the surface mucous cells of the gastric oxyntic mucosa. nih.gov This stimulation of mucin production is mediated by nitric oxide. nih.govresearchgate.net

| Peptide | Effect | Time of Significant Increase Post-Administration |

|---|---|---|

| Calcitonin Gene-Related Peptide (CGRP) | Increased | 60 and 90 minutes |

| Somatostatin (B550006) | Increased | 60 and 90 minutes |

The compound has demonstrated an ability to inhibit neutrophil activation, which is a key process in inflammation-mediated tissue injury. wikipedia.orgnih.gov In studies on stress-induced gastric mucosal injury in rats, lafutidine was found to inhibit neutrophil activation, an effect not observed with other H₂-receptor antagonists like famotidine. nih.gov This inhibition is thought to be a consequence of enhanced sensory neuron activation. nih.govspringermedizin.de

Additionally, this chemical structure has been shown to interfere with the adhesion of Helicobacter pylori to gastric epithelial cells. wikipedia.org In vitro studies using human gastric epithelial cells demonstrated that lafutidine dose-dependently inhibited both the adhesion of H. pylori and the subsequent release of the pro-inflammatory chemokine interleukin-8 (IL-8). nih.govresearchgate.net This effect is not related to H₂-receptor blockade. nih.govresearchgate.net

Insights from Interaction Studies with Biological Targets

The primary biological target is the histamine H₂ receptor, where it acts as an antagonist. patsnap.compatsnap.com Beyond this, interaction studies have revealed effects on other biological targets that contribute to its gastroprotective properties. It interacts with capsaicin-sensitive afferent nerves, leading to the activation of CGRP. jst.go.jpnih.govncats.io The facilitation of CGRP-containing nerve-mediated vasodilation appears to involve the modulation of vanilloid-1 receptors (TRPV1). jst.go.jpnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Chloro 4 Piperidin 1 Ylmethyl Pyridine Derivatives

Impact of Structural Modifications on Biological Activity

The biological profile of derivatives based on the 2-Chloro-4-(piperidin-1-ylmethyl)pyridine core can be significantly altered by making structural changes at three primary locations: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker that connects them.

The pyridine ring is a critical component for the activity of many compounds due to its ability to participate in hydrogen bonding and π-stacking interactions. The electronic properties and steric profile of substituents on this ring can drastically alter a compound's affinity and efficacy for its target. The 2-chloro substituent itself is an important feature, often serving as a key interaction point or a synthetic handle for further modification.

Studies on analogous pyridine-containing compounds have demonstrated the profound impact of substitution. For instance, in a series of epibatidine (B1211577) analogs targeting neuronal nicotinic receptors, replacing the chlorine atom on the pyridine ring with other halogens or functional groups led to significant changes in receptor binding affinity and selectivity. A fluoro analog showed a remarkable 52- to 875-fold greater affinity for β2-containing receptors over β4-containing ones, while a bromo analog had a more modest 4- to 55-fold preference. nih.gov An amino-substituted analog also displayed a 10- to 115-fold greater affinity for β2- over β4-containing receptors. nih.gov

The position of the substituent is also critical. Research on NNN pincer-type ligands showed that functional groups at the 4-position of the pyridine ring directly influence the electronic properties of the entire molecule. nih.govrsc.org Electron-donating groups were found to increase the electron density around a coordinated metal center, whereas electron-withdrawing groups had the opposite effect, which in turn alters the molecule's interaction capabilities. nih.govrsc.org For example, a review of pyridine derivatives with antiproliferative activity found that the presence of -OMe, -OH, and -NH2 groups tended to enhance activity, while bulky groups or additional halogens often decreased it. nih.gov

| Compound/Analog Series | Pyridine Ring Substitution | Observed Effect on Biological Activity | Reference(s) |

| Epibatidine Analogs | Fluoro (at 2'-position) | 52- to 875-fold increased affinity for β2- vs. β4-containing nicotinic receptors. | nih.gov |

| Epibatidine Analogs | Bromo (at 2'-position) | 4- to 55-fold increased affinity for β2- vs. β4-containing nicotinic receptors. | nih.gov |

| Epibatidine Analogs | Amino (at 2'-position) | 10- to 115-fold increased affinity for β2- vs. β4-containing nicotinic receptors. | nih.gov |

| Antiproliferative Pyridines | -OMe, -OH, -NH2 groups | Enhanced antiproliferative activity. | nih.gov |

| Antiproliferative Pyridines | Halogen atoms, bulky groups | Lowered antiproliferative activity. | nih.gov |

The piperidine ring, a saturated heterocycle, typically serves as a basic nitrogen-containing moiety that can be protonated at physiological pH, allowing for ionic interactions with biological targets. Its conformation and substitution pattern are key determinants of binding affinity.

Substituents on the piperidine ring can modulate a compound's lipophilicity, steric profile, and ability to form additional interactions. In a series of compounds designed as histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity for the H3 receptor but was identified as a crucial element for activity at the sigma-1 receptor. nih.gov Further studies on anticancer agents showed that the presence of a methyl group on the 3 or 4-position of a piperidine ring led to the highest anticancer properties in a series of sulfonamides. ajchem-a.com

The stereochemistry of these substituents is also vital. The hydrogenation of substituted pyridines to form piperidines can result in different diastereoisomers (cis and trans), which present their substituents in different spatial orientations. whiterose.ac.uk These distinct three-dimensional shapes can lead to significant differences in biological activity, as one isomer may fit into a receptor's binding pocket more favorably than the other. For instance, in a series of potential atypical antipsychotics, potent D1 and D2 antagonism was confined to derivatives with relatively small substituents (e.g., methyl) at the 2-position of a piperazine ring, a close analog of piperidine. nih.gov

| Compound Series | Piperidine Ring Modification | Observed Effect on Biological Activity | Reference(s) |

| H3/σ1 Receptor Antagonists | Replacement of piperazine with piperidine | Maintained H3 receptor affinity; identified as critical for σ1 receptor activity. | nih.gov |

| Anticancer Sulfonamides | Methyl group at position 3 or 4 | Highest anticancer properties in the series. | ajchem-a.com |

| Antipsychotic Agents | Small substituents (e.g., methyl) at position 2 | Confined potent D1 and D2 antagonism to these derivatives. | nih.gov |

| General Piperidines | Conversion from cis to trans diastereoisomers | Creates different 3D shapes for receptor interaction, potentially altering activity. | whiterose.ac.uk |

The methylene (-CH2-) group linking the pyridine and piperidine rings provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to a biological target. Modifications to this linker, such as changing its length, rigidity, or composition, can fine-tune this orientation and thereby impact activity.

While specific studies on linker modifications for the this compound scaffold are not widely documented, general principles from medicinal chemistry suggest that:

Increasing linker length (e.g., to an ethyl or propyl chain) could allow the molecule to access deeper binding pockets or interact with secondary binding sites. However, it may also introduce excessive flexibility, which can be entropically unfavorable for binding.

Constraining the linker , for example by incorporating it into a larger ring system, reduces conformational freedom. This can lock the molecule into a bioactive conformation, leading to a significant increase in potency, but only if the constrained conformation is the correct one for receptor binding.

Introducing heteroatoms into the linker (e.g., replacing -CH2- with -O- or -NH-) can introduce new hydrogen bonding capabilities and alter the molecule's polarity and pharmacokinetic properties.

In a related series of ketanserin (B1673593) analogues, the arylmethyl group attached to the piperidine nitrogen (analogous to the pyridinylmethyl group) was found to contribute significantly to insect growth inhibitory activities. nih.gov This highlights the importance of the nature and size of the group attached to the piperidine nitrogen for biological activity.

Optimization of Inhibitory Potency and Selectivity

The goal of SAR studies is often the optimization of a lead compound into a clinical candidate with high potency and selectivity. This involves iteratively applying the knowledge gained from structural modifications to enhance desired activities while minimizing off-target effects.

For example, in the development of muscarinic acetylcholine (B1216132) receptor 4 (M4) positive allosteric modulators (PAMs), a series of 2,3,6-trisubstituted pyridine-containing compounds were optimized. nih.gov Through iterative synthesis and testing, researchers identified that specific N-alkyl pyrazole (B372694) substituents dramatically enhanced potency. This process led to the discovery of a potent, selective, and brain-penetrant tool compound. nih.gov

Similarly, the development of phosphodiesterase 5 (PDE5) inhibitors based on a pyrido[2,3-d]pyrimidin-7-one core demonstrated successful optimization. nih.gov SAR exploration revealed that derivatives with an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position and a 3-chloro-4-methoxybenzyl group at the 8-position exhibited potent PDE5 inhibition and high selectivity over the related PDE6 enzyme. The addition of a methyl group at the 5-position of the pyridone ring yielded the most potent compound in the series, with an EC30 value of 0.85 nM. nih.gov

A separate SAR study aimed at developing 5-HT1F receptor agonists identified 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide as a potent and selective candidate, showcasing how fine-tuning of substituents on both the pyridine and piperidine moieties can lead to optimized compounds. researchgate.net

| Target/Class | Initial Scaffold/Lead | Key Optimizing Modification(s) | Outcome | Reference(s) |

| M4 PAMs | 2,3,6-Trisubstituted Pyridine | Addition of specific N-alkyl pyrazole substituents. | Identification of a potent and selective tool compound. | nih.gov |

| PDE5 Inhibitors | 8H-Pyrido[2,3-d]pyrimidin-7-one | (S)-2-(hydroxymethyl)pyrrolidin-1-yl at C2; 3-chloro-4-methoxybenzyl at N8; methyl at C5. | Most potent compound had an EC30 of 0.85 nM and high selectivity over PDE6. | nih.gov |

| 5-HT1F Agonists | Pyridine-Piperidine | 2-chloro-4-fluoro-benzamide and 1-methyl-piperidine-4-carbonyl moieties. | Identification of a potent and selective agonist. | researchgate.net |

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are necessary for a molecule to exert a specific biological activity. This model serves as a template for designing new molecules or searching databases for existing compounds with the potential for similar activity.

For scaffolds related to this compound, a pharmacophore model would typically include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the pyridine nitrogen atom.

A positive ionizable feature representing the protonated piperidine nitrogen.

A hydrophobic/halogen bond feature for the 2-chloro substituent.

Defined spatial relationships and exclusion volumes that dictate the required geometry for active compounds.

Studies on other pyridine derivatives have successfully used this approach. For instance, a 3D-pharmacophore model was generated for a series of pyridine-3-carbonitriles with vasorelaxant activity. rsc.org This model helped to rationalize the activity of the designed molecules and provided a framework for future design. Similarly, a pharmacophore model for pyrazolo-pyridine based NADPH oxidase inhibitors was developed, consisting of two H-bond acceptors, one H-bond donor, one hydrophobic group, and two aromatic rings. researchgate.net Such models are invaluable for guiding ligand design by ensuring that new molecular designs retain the key features required for biological activity.

Computational and Theoretical Investigations on 2 Chloro 4 Piperidin 1 Ylmethyl Pyridine

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For derivatives of 2-chloropyridine (B119429) and piperidine (B6355638), molecular docking has been instrumental in identifying potential therapeutic targets and elucidating key binding interactions.

Studies on related 2-chloropyridine derivatives have identified human telomerase as a potential target. nih.govresearchgate.netsigmaaldrich.com Docking simulations positioned these compounds into the active site of the telomerase reverse transcriptase (hTERT), revealing the probable binding models that contribute to their anticancer activity. nih.govresearchgate.net For instance, a derivative possessing a 1,3,4-oxadiazole (B1194373) moiety demonstrated significant telomerase inhibitory activity, and docking studies showed that its binding was stabilized by hydrogen bonds within the active site of the protein (PDB ID: 3DU6). researchgate.net

Similarly, piperidine-containing compounds have been docked against various protein targets. A notable example is the docking of a piperidine derivative into the epidermal growth factor receptor (EGFR) kinase domain, which revealed a distinct binding mode involving a covalent bond with a cysteine residue (Cys797). nih.gov Other studies have explored the binding of related heterocyclic compounds to targets such as cyclooxygenase (COX) enzymes and DNA, demonstrating the versatility of the pyridine-piperidine scaffold in interacting with diverse biological macromolecules. nih.govmdpi.com These studies collectively suggest that 2-Chloro-4-(piperidin-1-ylmethyl)pyridine could potentially bind to a range of protein targets, particularly kinases and enzymes involved in cell proliferation.

| Derivative Class | Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chloropyridine with 1,3,4-oxadiazole moiety | Telomerase (hTERT) | 3DU6 | Predicted strong binding affinity; interaction stabilized by hydrogen bonds. | researchgate.net |

| Pyrazolopyrimidine with piperidine moiety | EGFR T790M Mutant | - | Forms a covalent bond with Cys797 in an inactive conformation. | nih.gov |

| Anilinoquinazoline derivatives | EGFR, VEGFR-2, DNA | - | Displayed strong binding affinities to kinase receptors and DNA. | nih.gov |

| Piperidin-4-one derivative | Human Peroxisome Proliferator-Activated Receptor Gamma | 4ey7 | Docking study performed to investigate binding interactions. | nih.gov |

| Dimethylpyridine with 1,3,4-oxadiazole moiety | Cyclooxygenase (COX-1/COX-2) | - | Described the binding mode of new structures to cyclooxygenase. | mdpi.com |

**6.2. Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of chemical compounds. For molecules containing piperidine and pyridine rings, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, provide valuable insights into their conformational preferences and structural parameters. nih.govsci-hub.se

Studies on substituted piperidin-4-one compounds have shown that the piperidine ring typically adopts a distorted chair conformation, which is the most stable arrangement. nih.govsci-hub.se DFT calculations can precisely determine puckering parameters, bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. sci-hub.se For this compound, DFT would predict a stable chair conformation for the piperidine ring and provide optimized geometries for the entire molecule. Furthermore, analysis of the electronic structure reveals the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. A detailed computational analysis of the closely related 2-chloro-4-(trifluoromethyl)pyridine (B1345723) using DFT has been performed to determine its molecular structure and fundamental vibrational frequencies. researchgate.net

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| Conformation | Stable 3D arrangement of the piperidine ring | Distorted Chair | nih.gov |

| Puckering Parameter (Q) | Total puckering amplitude of the ring | 0.559 Å | nih.gov |

| Basis Set | Mathematical description of orbitals used in calculations | B3LYP/6-31+G(d,p) | nih.gov |

| Bond Length (C-N) | Distance between carbon and nitrogen atoms in the ring | ~1.46 Å | sci-hub.se |

| Bond Angle (C-N-C) | Angle between two C-N bonds in the ring | ~112° | sci-hub.se |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For related piperidine derivatives, the HOMO-LUMO energy gap has been calculated to be around 5.4 eV, indicating good stability. nih.gov Such analysis helps in understanding the charge transfer interactions within the molecule. Additionally, Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridine and piperidine rings would be expected to be electron-rich regions (nucleophilic), while the regions around the chlorine atom and hydrogen atoms would be relatively electron-poor (electrophilic).

| Descriptor | Definition | Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.79 | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.37 | nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.42 | nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.71 | nih.gov |

In Silico Prediction of Biological Activity Spectra

In silico prediction of biological activity involves using computational models to forecast the full spectrum of pharmacological effects of a substance based on its chemical structure. These methods can screen a compound against a vast number of potential biological targets, helping to identify promising therapeutic applications and potential side effects early in the drug development process.

For compounds like this compound, which contain well-known pharmacophores such as piperidine and pyridine, these predictions can be particularly insightful. The piperidine nucleus is a common feature in drugs targeting the central nervous system and is associated with a wide range of bioactivities. scielo.br Pyridine derivatives are also known for their diverse biological significance, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Computational tools can analyze the structural fragments of this compound and compare them against databases of known bioactive molecules to predict a spectrum of activities. Such analyses could suggest potential activities like kinase inhibition, GPCR modulation, or anti-infective properties, which can then be validated through experimental assays.

Computer-Aided Drug Design Approaches

Computer-Aided Drug Design (CADD) integrates various computational techniques to facilitate the discovery and design of new drugs. The approaches discussed above—molecular docking, DFT calculations, and in silico activity prediction—are all integral components of a modern CADD workflow.

The process often begins with identifying a biological target. Molecular docking can then be used to screen libraries of compounds, including this compound, against this target to identify initial hits. nih.gov Once a hit is identified, CADD can be used to optimize its structure to improve binding affinity and selectivity. DFT and HOMO-LUMO analysis provide detailed information on the electronic properties and reactivity of the lead compound, which helps in designing derivatives with enhanced activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity, further guiding the optimization process. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also a crucial part of CADD, helping to ensure that the designed molecules have favorable pharmacokinetic properties. nih.gov Through this iterative cycle of design, prediction, and synthesis, CADD accelerates the development of potent and selective drug candidates.

Advanced Applications and Future Research Directions

Novel Chemical Entities and Drug Discovery Platforms

The structural framework of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, combining a reactive 2-chloropyridine (B119429) unit with a piperidinylmethyl side chain, presents a versatile platform for generating novel chemical entities in drug discovery. The pyridine (B92270) scaffold itself is integral to the design of a wide array of bioactive molecules. nih.gov Researchers leverage such intermediates to synthesize new compounds with potential therapeutic applications across various diseases.

For instance, the 2-chloropyridine moiety is a common starting point for creating more complex molecules. A series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties have been synthesized and evaluated as potential antitumor agents. nih.gov In these studies, certain compounds demonstrated significant inhibitory effects against gastric cancer cells and were identified as potent telomerase inhibitors. nih.gov Similarly, the piperidine (B6355638) nucleus is associated with a range of biological activities, including anesthetic properties and potential treatments for neurological disorders. google.comscielo.br The combination of these two pharmacologically important structures in one molecule makes this compound a valuable building block.

The development of new anti-inflammatory agents has also utilized related scaffolds. A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified as a hit from an in-house library, leading to the synthesis of two new series of compounds. nih.gov Many of these synthesized derivatives showed potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammation. nih.gov These examples underscore the strategy of using established scaffolds, like the one found in this compound, to build libraries of novel compounds for screening and development.

Table 1: Examples of Novel Chemical Entities Derived from Related Scaffolds

| Scaffold/Derivative Class | Therapeutic Target/Application | Key Findings | Reference(s) |

| 2-Chloro-pyridine with flavone moieties | Gastric Cancer (SGC-7901 cells), Telomerase | Compound 6e showed strong telomerase inhibition with an IC50 value of 0.8 µM. | nih.gov |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | Anti-inflammatory | Compound 6e exhibited potent inhibition of NO (IC50 = 0.86 µM) and TNF-α (IC50 = 1.87 µM). | nih.gov |

| Thieno[2,3-b]pyridine derivatives | Anticancer, Antiviral, Anti-inflammatory | A versatile class of compounds with a broad range of reported pharmacological activities. | nih.gov |

Methodological Advancements in Pyridine Functionalization

The direct and selective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic properties of the heterocycle. researchgate.netnih.gov However, recent methodological advancements, particularly in C-H functionalization, are providing powerful tools to modify pyridine-containing molecules like this compound. These methods allow for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery for rapidly creating analogues for structure-activity relationship (SAR) studies. researchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a key strategy for introducing new alkyl, alkenyl, aryl, and acyl groups directly onto the pyridine core. thieme-connect.com While reactions often favor the C2-position due to the directing effect of the nitrogen atom, new methods have been developed to achieve selectivity at the C3 and C4 positions. thieme-connect.comnih.gov For 2-chloropyridine derivatives specifically, an efficient palladium-catalyzed protocol for C-H arylation with fluoroarenes has been developed, offering a streamlined, cost-effective alternative to traditional cross-coupling reactions that require pre-functionalization. chemrxiv.org

Other innovative strategies to control regioselectivity include:

Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which act as versatile handles for subsequent bond-forming reactions with a variety of nucleophiles at the 4-position. researchgate.net

Temporary Dearomatization: This strategy allows for meta-selective C-H functionalization, a traditionally difficult transformation to achieve. nih.gov By temporarily disrupting the aromaticity, different positions on the ring become accessible for modification.

Photoredox Catalysis: Visible light-induced methods have been successfully applied to the C-H functionalization of related nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines, demonstrating the potential of modern synthetic techniques. nih.gov

These advancements are directly relevant to a molecule like this compound. The reactive chloro-group at the C2 position can be a site for traditional cross-coupling, while the C-H bonds at positions C3, C5, and C6 are potential targets for these newer functionalization techniques, enabling the synthesis of a diverse library of derivatives.

Table 2: Modern Methodologies for Pyridine Functionalization

| Method | Position Selectivity | Description | Relevance |

| Transition-Metal Catalysis | C2, C3, C4 | Direct introduction of C-C bonds via C-H activation. | Enables direct modification of the pyridine core. thieme-connect.com |

| Pd-catalysed C-H Arylation | C-H bonds | Arylation of 2-chloropyridines with fluoroarenes without pre-functionalization. | Directly applicable to this compound. chemrxiv.org |

| Heterocyclic Phosphonium Salts | C4 | Creates a handle for nucleophilic substitution at the 4-position. | Offers a route to modify the position para to the nitrogen. researchgate.net |

| Dearomatization-Rearomatization | meta-Selective | Temporarily disrupts aromaticity to allow functionalization at otherwise unreactive sites. | Overcomes inherent reactivity patterns of the pyridine ring. nih.gov |

Exploration of New Therapeutic Areas and Target Identification

The pyridine scaffold is being actively explored for new therapeutic applications far beyond its traditional uses. By using this compound and similar structures as starting points, researchers are identifying novel biological targets and developing treatments for a range of diseases.

Type 2 Diabetes: G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for treating type 2 diabetes. semanticscholar.orgresearchgate.net Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov Numerous small-molecule GPR119 agonists containing pyridine or pyrimidine (B1678525) cores have been developed, with some advancing to clinical trials. semanticscholar.orgnih.gov The discovery of a class of pyridone-containing GPR119 agonists highlights the utility of this scaffold in developing new antidiabetic agents. nih.gov

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. In the field of malaria research, compounds with a semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold bearing a sulfonamide fragment have been designed and synthesized as potential antimalarials. nih.govnih.gov Through virtual screening and molecular docking, the enzyme falcipain-2, a cysteine protease of Plasmodium falciparum, was identified as a potential target. nih.gov Several synthesized compounds showed good in vitro antimalarial activity, providing a starting point for new drug discovery programs. nih.gov

Oncology: In cancer research, pyridine derivatives have been developed as potent and selective kinase inhibitors. One study, starting from the pharmacophore of Ibrutinib, led to the discovery of a novel irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. nih.gov This compound displayed strong antiproliferative effects in non-small-cell lung cancer (NSCLC) cell lines driven by EGFR mutations and showed dose-dependent tumor suppression in xenograft mouse models. nih.gov

The process of discovering these new applications often relies on advanced target identification methods. Chemical proteomics, for example, is a powerful tool used to elucidate the molecular pathways of new compounds by identifying their protein targets within the cell. mdpi.com Such approaches are crucial for validating the mechanisms of action of novel pyridine derivatives and advancing them through the drug development pipeline.

Table 3: Emerging Therapeutic Areas for Pyridine-Based Compounds

| Therapeutic Area | Biological Target | Example Compound Class | Key Outcome | Reference(s) |

| Type 2 Diabetes | GPR119 | Pyridone-containing GPR119 agonists | Stimulation of glucose-dependent insulin and GLP-1 secretion. | researchgate.netnih.gov |

| Malaria | Falcipain-2 | semanticscholar.orgnih.govnih.govTriazolo[4,3-a]pyridine sulfonamides | In vitro inhibition of Plasmodium falciparum with IC50 values in the low micromolar range. | nih.govnih.gov |

| Non-Small-Cell Lung Cancer | EGFR Mutant Kinase | Pyrazolo[3,4-d]pyrimidine derivatives | Potent and selective inhibition of EGFR mutants; tumor suppression in vivo. | nih.gov |

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of the chloromethyl group in intermediates like 2-Chloro-4-(chloromethyl)pyridine hydrochloride. A typical route involves:

Chlorination : Reacting 2-methylpyridine with chlorine gas under controlled conditions (60–65°C, light irradiation) to introduce chlorine atoms .

Nucleophilic Substitution : Replacing the chloromethyl group with piperidine in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

Purification : Column chromatography or recrystallization to achieve >99% purity, verified via HPLC or GC-MS .

Key Considerations : Monitor reaction progress with gas chromatography to minimize byproducts like dichlorinated derivatives .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to minimize byproduct formation during piperidine substitution? A: Byproduct formation (e.g., oxidation to pyridine N-oxides) can be mitigated by:

- Temperature Control : Maintain 60–70°C to balance reaction rate and selectivity .

- Solvent Choice : Use DMSO for enhanced nucleophilicity or add catalytic KI to improve substitution efficiency.

- Stoichiometry : A 1.2:1 molar ratio of piperidine to chloromethyl precursor ensures complete substitution while avoiding excess reagent contamination .

Validation : Characterize byproducts via LC-MS and compare retention times with known standards .

Structural Characterization

Q: What spectroscopic and computational methods are most reliable for confirming the structure of this compound? A:

- NMR : and NMR identify key groups (e.g., piperidinyl protons at δ 2.5–3.0 ppm and pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 225.0895 for CHClN).

- Computational Modeling : DFT studies predict bond angles and electron density distribution, cross-validated with crystallographic data (if available) .

Biological Activity Profiling (Advanced)

Q: How can researchers design experiments to evaluate the antimicrobial potential of this compound? A:

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Cytotoxicity Screening : Compare selectivity indices (IC) in mammalian cell lines (e.g., HEK293) to ensure therapeutic relevance .

- Structure-Activity Relationship (SAR) : Modify the piperidine or pyridine moieties and assess activity changes. For example, fluorination at the 4-position may enhance membrane penetration .

Handling and Safety

Q: What safety protocols are critical when handling this compound in the laboratory? A:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported synthetic yields or biological activity data? A:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, equipment calibration).

- Byproduct Analysis : Use tandem MS/MS to identify trace impurities that may skew bioactivity results .

- Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing methods with rigorous analytical validation (e.g., NMR coupling constants, HRMS error < 5 ppm) .

Computational Modeling Applications

Q: What computational tools are effective for predicting the reactivity or pharmacokinetics of this compound? A:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes).

- ADMET Prediction : SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.

- Reactivity Simulations : Gaussian 09 for calculating frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.